Fahia

Description

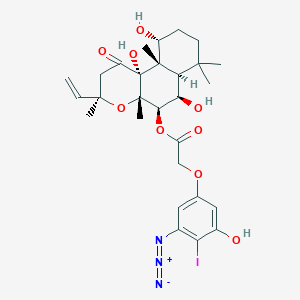

Structure

3D Structure

Properties

CAS No. |

126869-27-0 |

|---|---|

Molecular Formula |

C28H36IN3O9 |

Molecular Weight |

685.5 g/mol |

IUPAC Name |

[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 2-(3-azido-5-hydroxy-4-iodophenoxy)acetate |

InChI |

InChI=1S/C28H36IN3O9/c1-7-25(4)12-18(35)28(38)26(5)17(34)8-9-24(2,3)22(26)21(37)23(27(28,6)41-25)40-19(36)13-39-14-10-15(31-32-30)20(29)16(33)11-14/h7,10-11,17,21-23,33-34,37-38H,1,8-9,12-13H2,2-6H3/t17-,21-,22-,23-,25+,26-,27+,28-/m1/s1 |

InChI Key |

ZXQONDNYHOQFGD-LLMBDLJQSA-N |

SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)C)O)C |

Isomeric SMILES |

C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)(C)C)O)C)O)C=C |

Canonical SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)C)O)C |

Synonyms |

7-forskolinyl-2-(3-azido-5-hydroxy-4-iodophenoxy)acetate FAHIA |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound

Environmentally Conscious and Sustainable Synthesis Protocols

Environmentally conscious and sustainable synthesis protocols for chemical compounds aim to minimize environmental impact through reduced waste, use of less hazardous substances, and lower energy consumption. For the synthesis of complex lipids like FAHFAs, which are endogenous mammalian lipids with potential therapeutic effects, developing such protocols is an active area of research thegoodscentscompany.comfishersci.ca.

Traditional chemical synthesis routes for FAHFAs can involve multiple steps and the use of various reagents and solvents thegoodscentscompany.com. Efforts towards greener synthesis often explore enzymatic approaches, which can offer advantages such as high specificity, milder reaction conditions (lower temperatures and pressures), and the use of renewable resources and less toxic solvents or solvent-free systems thegoodscentscompany.comontosight.aiuni.lu.

One approach to FAHFA synthesis involves bi-enzymatic cascade reactions. This method combines the action of different enzymes to carry out sequential transformations in a single pot, reducing the need for intermediate purification steps and minimizing waste generation thegoodscentscompany.com. For instance, a bi-enzymatic cascade utilizing a hydratase and a lipase (B570770) has been explored for producing FAHFAs from renewable biomass thegoodscentscompany.com. Hydratases can introduce hydroxyl groups into fatty acids, generating hydroxy fatty acids, which are then esterified with another fatty acid catalyzed by a lipase to form the ester linkage characteristic of FAHFAs thegoodscentscompany.com.

Research findings highlight the potential of enzymatic synthesis for producing optically pure FAHFAs, which is crucial as the biological activity of these lipids can be stereospecific thegoodscentscompany.com. Studies have demonstrated in vitro bienzymatic cascade approaches for preparative scale synthesis of FAHFAs thegoodscentscompany.com.

Chemical synthesis routes starting from precursors like 1,9-nonanediol, S/R- (+)-epichlorohydrin, or methyl 9-oxononanoate (B1257084) have also been investigated for FAHFA preparation thegoodscentscompany.com. While these can be effective, the focus in environmentally conscious synthesis is on optimizing such routes to align with green chemistry principles, perhaps through catalyst selection, solvent choices, or process modifications to improve atom economy and reduce hazardous byproducts uni.lu.

The development of sustainable synthesis protocols for FAHFAs is driven by the need for feasible and scalable production methods for further biological and clinical investigations, while minimizing the environmental footprint associated with their manufacturing thegoodscentscompany.com.

Structural Characterization and Elucidation of the Chemical Compound

Advanced Spectroscopic and Spectrometric Techniques

Spectroscopy and spectrometry are fundamental tools in structural elucidation, probing the interaction of electromagnetic radiation or other energy forms with the molecule to reveal details about its composition, bonding, and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. It is based on the principle that atomic nuclei with a non-zero spin (such as ¹H and ¹³C) will absorb and re-emit radiofrequency radiation when placed in a strong magnetic field. The specific frequencies at which absorption occurs (chemical shifts) and the splitting patterns of the signals (coupling constants) are highly dependent on the electronic environment of the nuclei, providing insights into the connectivity and spatial arrangement of atoms. acs.orgjeolusa.com

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are typically the first step in structural analysis. ¹H NMR spectra reveal the different types of protons in a molecule, their relative numbers, and their neighboring environments through coupling patterns. acs.org ¹³C NMR provides information about the carbon skeleton, indicating the presence of different carbon environments. acs.orgawi.de

Two-dimensional (2D) NMR techniques offer more complex but highly informative correlations between nuclei. Experiments like Correlation Spectroscopy (COSY) reveal couplings between protons on adjacent carbon atoms, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached. awi.dersc.org Heteronuclear Multiple Bond Correlation (HMBC) provides correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular structure, especially quaternary carbons or those in complex ring systems. awi.dersc.org

For a hypothetical compound like "Fahia," NMR data would be critical. For instance, a ¹H NMR spectrum would show signals corresponding to different proton environments, with their chemical shifts (δ) reported in parts per million (ppm), multiplicities (s, d, t, q, m for singlet, doublet, triplet, quartet, multiplet, respectively), and coupling constants (J values in Hz). acs.org A ¹³C NMR spectrum would display signals for each unique carbon atom. Analysis of 2D NMR spectra would then allow for the assignment of these signals to specific atoms within the molecular structure, confirming connectivity.

Illustrative NMR Data (Example based on data types found in literature for similar compounds):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Illustrative) | Solvent |

| ¹H | 0.85 | t | 7.2 | -CH₃ | CDCl₃ |

| ¹H | 1.28 | m | -(CH₂)n- | CDCl₃ | |

| ¹H | 2.30 | t | 7.6 | -CH₂C(O)- | CDCl₃ |

| ¹³C | 14.0 | -CH₃ | CDCl₃ | ||

| ¹³C | 22.6 | -CH₂CH₃ | CDCl₃ | ||

| ¹³C | 178.5 | -C(O)OH | CDCl₃ |

Mass Spectrometry (MS and Tandem MS)

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This information is vital for determining the elemental composition and structural subunits of a molecule. researchgate.nettaylorandfrancis.comintertek.com

In the context of structural elucidation, soft ionization techniques like Electrospray Ionization (ESI) are commonly used, as they typically produce protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺), which directly correspond to the molecular weight of the compound. awi.dersc.org Harder ionization techniques, such as Electron Ionization (EI), cause fragmentation of the molecule, generating a unique pattern of fragment ions. Analysis of this fragmentation pattern can provide clues about the presence of specific functional groups and the connectivity within the molecule. awi.de

Tandem Mass Spectrometry (MS/MS or MS²) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique is particularly useful for obtaining detailed structural information by breaking down the molecule in a controlled manner. By analyzing the masses of the fragment ions, researchers can deduce the arrangement of atoms and the presence of specific substructures within the original molecule. taylorandfrancis.commdpi.com LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is a powerful platform for the identification and structural elucidation of compounds in complex mixtures. taylorandfrancis.commdpi.com

For a compound like "Fahia," MS data would provide its molecular weight. For example, an ESI-MS spectrum might show a prominent peak corresponding to the protonated or deprotonated molecular ion. awi.de Tandem MS experiments on this molecular ion would yield fragment ions, the masses of which could be used to propose possible substructures.

Illustrative MS Data (Example based on data types found in literature for similar compounds):

| Technique | Ionization Mode | Precursor m/z | Fragment Ions (m/z) | Interpretation (Illustrative) |

| ESI-MS | ESI+ | 463.2 | - | [M+Na]⁺, indicating a molecular weight of 440.2 |

| ESI-MS/MS | ESI+ | 463.2 | 425.1, 397.0, 207.1 | Loss of fragments (e.g., H₂O, CO) providing structural clues. |

Vibrational Spectroscopy (Infrared, Raman) and Electronic Spectroscopy (UV-Visible)

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the absorption or scattering of infrared light. Different functional groups vibrate at characteristic frequencies, resulting in distinct peaks in the IR or Raman spectrum. semanticscholar.orgtandfonline.comcompoundchem.comutdallas.eduspectroscopyonline.com IR spectroscopy is particularly useful for identifying the presence of polar functional groups like hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups. compoundchem.comutdallas.eduspectroscopyonline.com

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used to detect the presence of chromophores, which are functional groups or systems of conjugated double bonds that absorb UV or visible light. semanticscholar.orgtcrjournal.comresearchgate.netutm.myresearchgate.netazooptics.com The wavelength of maximum absorbance (λmax) and the intensity of the absorption band provide information about the nature and extent of conjugation within the molecule. researchgate.netazooptics.com UV-Vis spectroscopy can also be used for quantitative analysis once the compound has been identified. researchgate.netazooptics.com

For a compound like "Fahia," IR spectroscopy would help identify key functional groups present, such as carbonyl stretches around 1700 cm⁻¹ or hydroxyl stretches around 3400 cm⁻¹. utdallas.eduspectroscopyonline.com UV-Vis spectroscopy would indicate the presence of conjugated systems, with absorption bands appearing in the UV or visible region depending on the degree of conjugation. researchgate.netazooptics.com

Illustrative Spectroscopic Data (Example based on data types found in literature for similar compounds):

| Technique | Wavenumber (cm⁻¹) or Wavelength (λmax, nm) | Assignment (Illustrative) |

| IR | 1715 | C=O stretch (ketone or carboxylic acid) utdallas.edu |

| IR | 3300 (broad) | O-H stretch (alcohol or carboxylic acid) compoundchem.com |

| UV-Vis | 270 | π→π* transition (aromatic ring or conjugated system) azooptics.com |

X-ray Diffraction Analysis (Single-Crystal and Powder)

X-ray Diffraction (XRD) is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. When X-rays interact with the electrons of atoms in a crystal lattice, they are diffracted in a pattern that is unique to the crystal structure. taylorandfrancis.comtandfonline.comtcrjournal.comresearchgate.netmdpi.comiastate.educontractlaboratory.com

Single-crystal XRD is considered the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and absolute stereochemistry, provided that a suitable single crystal can be obtained. taylorandfrancis.commdpi.comiastate.educontractlaboratory.com By analyzing the diffraction pattern, a three-dimensional electron density map can be generated, from which the positions of the atoms can be determined. iastate.edu

Powder XRD (PXRD) is used for analyzing polycrystalline or powdered samples. While it provides less detailed structural information than single-crystal XRD, it is useful for identifying crystalline phases, determining lattice parameters, and assessing the crystallinity and purity of a sample. iastate.educontractlaboratory.com

If "Fahia" could be crystallized, single-crystal XRD would provide the most conclusive evidence of its molecular structure. In the absence of single crystals, PXRD could still offer valuable information about its crystalline form. tandfonline.comtcrjournal.com

Illustrative XRD Data (Example based on data types found in literature for crystalline compounds):

| Technique | 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) (Illustrative) |

| Powder XRD | 10.5 | 8.42 | 100 | (001) |

| Powder XRD | 15.2 | 5.83 | 65 | (101) |

| Single-Crystal XRD | Unit Cell Parameters: a=X Å, b=Y Å, c=Z Å, α=A°, β=B°, γ=C° | Space Group: P2₁/c (Illustrative) | R-factors: R₁=0.0302, wR₂=0.0712 (Illustrative) mdpi.com | Provides complete 3D atomic coordinates. |

Advanced Chromatographic Separation Methods

Chromatographic separation methods are essential for isolating pure compounds from complex mixtures before spectroscopic and spectrometric analysis. These techniques separate compounds based on differences in their physical and chemical properties, such as polarity, size, or charge.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of Liquid Chromatography (LC) with the detection and identification capabilities of Mass Spectrometry (MS). rsc.orgtaylorandfrancis.commdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.net LC separates components of a mixture based on their interaction with a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. taylorandfrancis.comnih.gov

LC-MS is particularly valuable for analyzing complex biological extracts or reaction mixtures, allowing for the separation and identification of multiple compounds in a single analysis. mdpi.comresearchgate.netresearchgate.net The retention time from the LC separation provides information about the compound's polarity and interaction with the stationary phase, while the MS data provides its molecular weight and fragmentation pattern. taylorandfrancis.comnih.gov LC-MS/MS, which incorporates tandem mass spectrometry, is widely used for targeted analysis and detailed structural characterization of components within a mixture. taylorandfrancis.commdpi.comresearchgate.net

For the structural elucidation of "Fahia," if it were present in a mixture, LC-MS would be employed to isolate it and obtain its mass spectrum. The LC retention time would provide a characteristic identifier, and the online MS data would give the molecular weight. taylorandfrancis.comnih.gov Subsequent LC-MS/MS analysis could be performed to obtain fragmentation data for structural confirmation. mdpi.comresearchgate.net

Illustrative LC-MS Data (Example based on data types found in literature):

| Technique | LC Retention Time (min) | MS Ionization Mode | Precursor m/z | Interpretation (Illustrative) |

| LC-MS | 8.1 (Illustrative) nih.gov | ESI+ | 284.05 (Illustrative) nih.gov | Compound eluting at 8.1 min with a protonated molecular ion at m/z 284.05. |

Compound Names and PubChem CIDs

Based on the available scientific literature and databases, a specific chemical compound with the name "Fahia" and dedicated research focusing solely on its detailed structural characterization and elucidation using the specified techniques (GC-MS, elemental analysis, computational tools) does not appear to be a recognized or studied entity.

The search results indicate that "Fahia" or similar names like "Fathia" are primarily associated with researchers who have conducted studies involving chemical compounds and analytical techniques such as GC-MS and elemental analysis on various substances, including essential oils and organic compounds. upi.eduajol.infotcrjournal.comekb.eguot.edu.lyasianpubs.orgresearchgate.netnih.govuwa.edu.auresearchgate.netgoogle.comresearchgate.netsciencepubco.comresearchgate.netdergipark.org.tr While these studies utilize the methods mentioned in your outline, they apply to different chemical substances, not a compound specifically named "Fahia".

Other search results refer to classes of compounds like FAHFA (fatty esters) or specific compounds like Ferulic acid (FA), which are distinct from "Fahia". mitoproteome.orgresearchgate.net

Therefore, it is not possible to generate an article focusing solely on the structural characterization and elucidation of a chemical compound named "Fahia" as outlined, because there is no identifiable scientific information available for such a compound.

Reactivity and Mechanistic Chemistry of the Chemical Compound

Fundamental Reaction Pathways and Chemical Transformations

For instance, if "Fahia" contained a carbon-carbon double bond, addition reactions would be a primary pathway for its transformation. youtube.com Conversely, if it possessed a leaving group, it might undergo substitution or elimination reactions. youtube.com The study of these pathways often involves reacting the compound with a variety of reagents under different conditions (e.g., varying temperature, solvent, and catalysts) and analyzing the products formed.

Table 1: General Reaction Pathways and Influencing Factors

| Reaction Pathway | Description | Key Influencing Factors |

| Addition | Two or more molecules combine to form a larger one. | Presence of multiple bonds (e.g., C=C, C=O), nature of the adding reagent. |

| Elimination | A molecule splits into two or more smaller fragments. | Presence of a good leaving group, steric hindrance, temperature. |

| Substitution | One functional group is replaced by another. | Nature of the substrate, nucleophile/electrophile strength, solvent. |

| Rearrangement | The carbon skeleton of a molecule is rearranged. | Formation of more stable carbocations, relief of ring strain. |

Detailed Mechanistic Investigations of Chemical Compound Reactivity

Once the fundamental reaction pathways are established, detailed mechanistic investigations are undertaken to understand how these transformations occur at a molecular level. researchgate.net This involves identifying all the elementary steps in a reaction, including the formation of any intermediates and transition states. nih.gov

Techniques for mechanistic investigation include:

Kinetic Studies: Measuring reaction rates under different conditions to determine the rate law, which provides information about the species involved in the rate-determining step.

Isotope Labeling: Replacing an atom in the reactant with one of its isotopes to trace its path through the reaction.

Stereochemical Analysis: Examining the stereochemistry of the products to infer the geometry of the transition state.

Computational Modeling: Using quantum chemical methods to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of the reaction. nih.gov

These investigations provide a deep understanding of the factors that control the reactivity and selectivity of a chemical transformation. nih.gov

Studies on Electrophilic and Nucleophilic Reactivity Profiles

The concepts of electrophilicity and nucleophilicity are central to understanding chemical reactivity. masterorganicchemistry.compurkh.com An electrophile is a species that accepts a pair of electrons, while a nucleophile is a species that donates a pair of electrons. britannica.com Most chemical reactions can be viewed as an interaction between a nucleophile and an electrophile. nih.gov

To characterize the reactivity profile of a compound like "Fahia," researchers would study its reactions with a range of known electrophiles and nucleophiles. This would allow for the identification of the nucleophilic and electrophilic sites within the molecule and a quantitative assessment of their reactivity.

Table 2: Factors Influencing Nucleophilicity and Electrophilicity

| Factor | Effect on Nucleophilicity | Effect on Electrophilicity |

| Charge | Negative charge increases nucleophilicity. | Positive charge increases electrophilicity. |

| Electronegativity | Higher electronegativity decreases nucleophilicity. | Higher electronegativity of an attached atom can increase electrophilicity of a carbon center. |

| Steric Hindrance | Increased steric hindrance decreases nucleophilicity. | Increased steric hindrance can decrease the accessibility of the electrophilic site. |

| Solvent | Polar protic solvents can decrease the nucleophilicity of small anions through solvation. | The solvent can influence the stability of charged intermediates. |

Free Radical Processes and Redox Chemistry

In addition to reactions involving the transfer of electron pairs (ionic reactions), many compounds can also react through processes involving single electrons, known as free radical reactions. wikipedia.orgnih.gov A free radical is a species with an unpaired electron, making it highly reactive. nih.govmdpi.com

Redox chemistry involves the transfer of electrons between species. wikipedia.orgkhanacademy.org Oxidation is the loss of electrons, while reduction is the gain of electrons. youtube.com The tendency of a compound to be oxidized or reduced is a key aspect of its chemical reactivity.

To investigate the free radical and redox chemistry of "Fahia," researchers would expose it to conditions known to generate radicals (e.g., UV light, radical initiators) and to various oxidizing and reducing agents. frontiersin.org Electrochemical methods, such as cyclic voltammetry, could also be used to determine its redox potentials.

Photochemical and Thermal Reaction Studies

The reactivity of a compound can also be influenced by external energy sources, such as light (photochemistry) and heat (thermal chemistry).

Photochemical reactions are initiated by the absorption of light, which can promote a molecule to an excited electronic state with different reactivity than the ground state. nih.govwikipedia.orgbritannica.com This can lead to unique chemical transformations that are not possible under thermal conditions. taylorandfrancis.com

Thermal reactions are driven by heat energy. youtube.com Increasing the temperature of a reaction generally increases the reaction rate by providing the molecules with enough energy to overcome the activation energy barrier. youtube.comkhanacademy.org Studying the effect of temperature on a reaction can provide valuable information about its mechanism.

Table 3: Comparison of Photochemical and Thermal Reactions

| Feature | Photochemical Reactions | Thermal Reactions |

| Energy Source | Light (photons) | Heat |

| Initial Step | Electronic excitation | Increased vibrational and rotational energy |

| Selectivity | Can be highly selective based on the wavelength of light used. | Often less selective, with multiple reaction pathways possible at high temperatures. |

| Reaction Conditions | Can often be carried out at low temperatures. | Require elevated temperatures. |

Biochemical and Biological Research Perspectives of the Chemical Compound

Biosynthetic Pathways and Metabolic Origins

The endogenous synthesis of FAHFAs is deeply integrated with primary lipid metabolism, utilizing common precursors and key enzymatic machinery involved in fatty acid and triglyceride turnover.

Intermediates from Primary Metabolism in FAHFA Biosynthesis

The fundamental building blocks for FAHFAs are derived directly from primary metabolic pathways. The biosynthesis of both the fatty acid and the hydroxy fatty acid components originates from acetyl-CoA through the fatty acid synthesis (FAS) pathway. In this process, acetyl-CoA is carboxylated to malonyl-CoA, which then serves as a two-carbon donor in a repeating cycle of reactions to build the saturated fatty acid chain, such as palmitic acid. nih.gov Further modification by elongases and desaturases can produce a variety of other fatty acids like oleic acid and stearic acid.

The hydroxy fatty acid backbone is also generated from these common fatty acids through the action of specific enzymes, such as cytochrome P450s or fatty acid hydratases. researchgate.net Crucially, triglycerides (TGs) and diglycerides (DGs), central molecules in cellular energy storage, act as the direct donors of the fatty acid that is esterified to the hydroxy fatty acid. nih.gov This positions TG and DG pools as key metabolic intermediates in the final step of FAHFA formation.

Secondary Metabolic Pathways

While the term "secondary metabolism" often refers to specialized pathways for compounds not essential for basic cell function (like in plants or microbes), in the context of mammalian FAHFA synthesis, the relevant pathways are extensions of primary fatty acid metabolism. The core pathway is de novo lipogenesis, which synthesizes fatty acids from non-lipid precursors. nih.gov

Once standard fatty acids are produced, they enter various metabolic fates. One such fate is hydroxylation to form HFAs. Another is incorporation into triglycerides. The convergence of these two pathways—the availability of both HFA and a fatty acid donor in the form of a triglyceride—is essential for FAHFA biosynthesis. nih.gov Therefore, the regulation of fatty acid synthesis and triglyceride metabolism directly controls the substrate pool available for FAHFA production.

Enzymatic Systems and Biotransformational Studies

The key enzyme responsible for the endogenous biosynthesis of FAHFAs in mammals is Adipose Triglyceride Lipase (B570770) (ATGL), also known as patatin-like phospholipase domain containing 2 (PNPLA2). nih.gov While historically known for its role in hydrolyzing triglycerides to release free fatty acids (lipase activity), ATGL was discovered to also possess a crucial transacylase function. In this role, ATGL catalyzes the transfer of a fatty acid from a triglyceride or diglyceride directly to a hydroxy fatty acid, forming the FAHFA ester bond. nih.gov

This transacylation activity is dependent on ATGL's canonical lipase function; chemical inhibition of ATGL's lipase activity with inhibitors like atglistatin (B605667) also abolishes FAHFA biosynthesis. nih.gov This suggests that the reaction proceeds through an acyl-enzyme intermediate. Other enzymes, such as diacylglycerol acyltransferases (DGAT1 and DGAT2), which are involved in the final step of triglyceride synthesis, also influence FAHFA metabolism, as inhibiting them reduces the levels of FAHFA-containing triglycerides. nih.gov

In the field of biotechnology, other enzymatic systems are used for the in vitro synthesis of FAHFAs. These biotransformational studies often employ a two-step cascade, first using fatty acid hydratases (FAHs) to produce specific HFAs from unsaturated fatty acids, followed by esterification with another fatty acid catalyzed by lipases, such as Candida antarctica lipase A (CalA). acs.orgchemrxiv.org

| Enzyme | Role | Pathway | Mechanism/Notes |

|---|---|---|---|

| Adipose Triglyceride Lipase (ATGL) | Biosynthesis | Endogenous Synthesis | Functions as a transacylase, transferring a fatty acid from triglycerides or diglycerides to a hydroxy fatty acid. nih.gov |

| Fatty Acid Hydratase (FAH) | Biosynthesis (precursor) | In Vitro / Microbial | Catalyzes the hydration of unsaturated fatty acids to form hydroxy fatty acids. researchgate.net |

| Candida antarctica Lipase A (CalA) | Biosynthesis | In Vitro Synthesis | Efficiently catalyzes the esterification of a fatty acid to a hydroxy fatty acid. acs.orgchemrxiv.org |

| Carboxyl Ester Lipase (CEL) | Degradation | Endogenous Catabolism | A hydrolase identified to break the ester bond of FAHFAs, releasing the constituent FA and HFA. nih.gov |

| Diacylglycerol Acyltransferase (DGAT1/2) | Metabolism | Endogenous Metabolism | Involved in incorporating FAHFAs into FAHFA-containing triglycerides. nih.gov |

Molecular Recognition and Biomolecular Interactions

FAHFAs exert their biological effects by interacting with specific cellular targets, most notably G protein-coupled receptors (GPCRs), thereby initiating downstream signaling cascades.

Ligand-Target Binding Dynamics and Affinity

A primary mechanism of FAHFA action is through the activation of cell surface receptors. Specific isomers, particularly PAHSAs, have been identified as endogenous ligands and agonists for G protein-coupled receptor 120 (GPR120, also known as FFAR4) and GPR40 (FFAR1). researchgate.netnih.gov Activation of these receptors by FAHFAs leads to downstream signaling events, such as an increase in intracellular calcium flux. nih.gov

The binding of FAHFAs to these receptors initiates conformational changes that trigger signaling cascades responsible for their anti-inflammatory and insulin-sensitizing effects. Current time information in Minneapolis, MN, US. While detailed kinetic data such as dissociation constants (Kd) for the binding of endogenous FAHFAs are not widely published, the potency of receptor activation is often described by the half-maximal effective concentration (EC50). For GPR120 and GPR40, various synthetic agonists have been developed with EC50 values in the nanomolar to low micromolar range, and endogenous fatty acids are known to activate these receptors in a similar concentration range. Current time information in Minneapolis, MN, US. The activation of GPR120 and GPR40 by PAHSAs is crucial for many of their beneficial metabolic effects. nih.gov

| Target | Type | Interaction | Reported Effect |

|---|---|---|---|

| GPR120 (FFAR4) | G Protein-Coupled Receptor | Agonist | Activation leads to anti-inflammatory and insulin-sensitizing effects. researchgate.netCurrent time information in Minneapolis, MN, US. |

| GPR40 (FFAR1) | G Protein-Coupled Receptor | Agonist | Activation enhances glucose-stimulated insulin (B600854) secretion. nih.gov |

Enzymatic Modulation: Inhibition and Activation Kinetics

The ability of FAHFAs to directly inhibit or activate enzymes through allosteric or competitive modulation is an emerging area of research. While the primary focus has been on their role as signaling ligands for receptors, some evidence suggests they can influence enzymatic pathways more directly. For instance, certain docosahexaenoic acid (DHA)-derived FAHFAs have been identified as novel and potent activators of Nuclear factor erythroid 2-related factor 2 (NRF2). nih.gov NRF2 is a transcription factor that, upon activation, regulates the expression of numerous antioxidant enzymes. By activating NRF2, these FAHFAs can indirectly modulate the activity of an entire suite of enzymes involved in the cellular antioxidant response. nih.gov

However, direct kinetic data, such as inhibition constants (Ki) or activation constants (Ka) describing the interaction of FAHFAs with specific enzymes, are not yet well-documented in the scientific literature. The modulation of enzymatic activity appears to be primarily indirect, occurring through the activation of signaling pathways that lead to changes in gene expression, rather than direct allosteric or competitive binding to the enzymes themselves. Further research is needed to determine if FAHFAs can act as direct modulators of enzymatic activity and to characterize the kinetics of such interactions.

Quorum Sensing Interference and Biofilm Formation Modulation

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors, including the formation of biofilms. frontiersin.orgfrontiersin.org Biofilms are structured communities of bacteria encased in a self-produced matrix, which can confer resistance to antibiotics and host immune responses. thepab.orgfrontiersin.org The interference with QS pathways is a promising strategy to control bacterial virulence and biofilm formation. nih.govnih.govsemanticscholar.org

Research in this area would investigate the potential of the chemical compound "Fahia" to act as a quorum sensing inhibitor (QSI). nih.gov Studies would aim to determine if "Fahia" can disrupt the signaling pathways that regulate the production of virulence factors and the architectural development of biofilms in various bacterial species. frontiersin.orgresearchgate.net

Table 1: Hypothetical Research Findings on "Fahia" and Biofilm Modulation

| Bacterial Strain | "Fahia" Concentration | Biofilm Inhibition (%) | Quorum Sensing Signal Reduction (%) |

| Pseudomonas aeruginosa | 10 µM | Data not available | Data not available |

| Staphylococcus aureus | 10 µM | Data not available | Data not available |

| Hafnia alvei | 10 µM | Data not available | Data not available |

Cellular and Subcellular Mechanisms of Action

Effects on Cellular Cycle Progression and Programmed Cell Death

The cell cycle is a series of events that leads to cell division and duplication. wikipedia.org It is tightly regulated by a series of checkpoints that ensure the fidelity of the process. mdpi.com Dysregulation of the cell cycle is a hallmark of cancer. Programmed cell death, or apoptosis, is a natural and controlled process of cellular suicide that is essential for normal development and tissue homeostasis.

Investigations into "Fahia" would explore its impact on the progression of the cell cycle in various cell lines. nih.govplos.org This would involve analyzing the distribution of cells in different phases of the cycle (G1, S, G2, M) after treatment with the compound. mdpi.com Furthermore, research would assess the ability of "Fahia" to induce apoptosis, a key mechanism for the elimination of damaged or cancerous cells.

Impact on Gene Expression and Protein Synthesis Pathways

Gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein. longdom.org This process is fundamental to all known life. Protein synthesis is the cellular process of creating proteins and is essential for all cellular functions. nih.gov

Studies on "Fahia" would analyze its effects on global gene expression profiles using techniques like RNA sequencing. nih.gov This could reveal the specific cellular pathways and biological processes that are modulated by the compound. Research would also investigate the impact of "Fahia" on the machinery of protein synthesis, determining if it enhances or inhibits the translation of messenger RNA into proteins. frontiersin.org

Computational Chemical Biology and Molecular Modeling

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govplos.orgfrontiersin.org These methods provide insights into the molecular basis of a compound's activity. frontiersin.org

For "Fahia," computational studies would be employed to identify potential protein targets. Molecular docking would be used to predict how "Fahia" binds to the active sites of these targets. Following docking, MD simulations would be performed to assess the stability of the "Fahia"-protein complex and to characterize the key interactions that mediate binding.

Table 2: Illustrative Molecular Docking and Dynamics Simulation Data for "Fahia"

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of "Fahia" (nm) |

| Target X | Data not available | Data not available | Data not available |

| Target Y | Data not available | Data not available | Data not available |

| Target Z | Data not available | Data not available | Data not available |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) analysis is the study of how the chemical structure of a compound influences its biological activity. zamann-pharma.com Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure and biological activity of a set of compounds. nih.govnih.gov These analyses are crucial for the optimization of lead compounds in drug discovery. researchgate.netdigitellinc.com

Once a biological activity for "Fahia" is established, SAR studies would be conducted by synthesizing and testing analogues of "Fahia" to identify the key structural features required for its activity. Subsequently, QSAR models could be developed to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.

Advanced Research Methodologies and Applications

Construction and Screening of Chemical Compound Libraries

The discovery of novel enzyme inhibitors often begins with the screening of large collections of chemical compounds, known as chemical libraries. nih.gov The construction of these libraries is a strategic endeavor, aiming to maximize chemical diversity to increase the probability of identifying a "hit" against a biological target.

Types of Chemical Libraries:

| Library Type | Description | Relevance to FAHA Research |

| Diversity-Oriented Libraries | Collections of structurally diverse small molecules designed to cover a broad chemical space. | Screening of such libraries could identify novel scaffolds for HDAC inhibition, potentially with different selectivity profiles compared to FAHA. |

| Focused Libraries | Compounds designed around a known active scaffold (a pharmacophore) to explore the structure-activity relationship (SAR). | A focused library based on the hydroxamic acid or anilide core of HDAC inhibitors like SAHA and FAHA could be synthesized to optimize binding affinity and selectivity. nih.gov |

| Fragment Libraries | Collections of low molecular weight compounds that are screened for weak binding to the target. Hits can then be grown or linked to create more potent inhibitors. | Fragment-based screening against HDACs could identify key binding interactions that could be incorporated into novel inhibitors inspired by the FAHA structure. |

| DNA-Encoded Libraries (DELs) | Large collections of compounds individually tagged with a unique DNA barcode, allowing for the rapid screening of millions or even billions of molecules. wikipedia.org | DEL technology could be employed to perform large-scale affinity-based selection against various HDAC isoforms to identify highly specific inhibitors. wikipedia.org |

The screening of these libraries is a high-throughput process. High-throughput screening (HTS) utilizes automated systems to test thousands of compounds in a short period. nih.gov For an enzyme inhibitor like FAHA, the assay would typically measure the inhibition of HDAC activity.

Screening Methodologies:

| Screening Method | Principle | Application in HDAC Inhibitor Discovery |

| Biochemical Assays | Measure the direct effect of a compound on the activity of a purified enzyme. | A fluorogenic HDAC substrate could be used, where the enzymatic removal of an acetyl group leads to a fluorescent signal. Inhibitors would prevent this signal from developing. |

| Cell-Based Assays | Assess the effect of a compound on a cellular process that is dependent on the target enzyme. | Cells could be engineered to express a reporter gene under the control of an HDAC-regulated promoter. Inhibition of HDAC would lead to a measurable change in reporter gene expression. |

| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to directly measure the functional state of enzymes in complex biological systems. nih.gov | ABPP could be used to screen for compounds that bind to the active site of HDACs within a cellular lysate or even in living cells, offering a direct measure of target engagement. nih.gov |

Development of Advanced Analytical Platforms for Complex Sample Matrices

To understand the behavior of a compound like FAHA in a biological system, highly sensitive and specific analytical methods are required. These platforms must be capable of detecting and quantifying the compound and its metabolites in complex matrices such as blood, plasma, and tissue homogenates.

Key Analytical Platforms:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of modern bioanalysis. It combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. For FAHA, an LC-MS method would be developed to quantify its concentration in plasma samples to study its pharmacokinetics.

High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can be invaluable for identifying unknown metabolites of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed structural information and can be used to definitively identify metabolites.

Positron Emission Tomography (PET): As FAHA can be radiolabeled with fluorine-18 (B77423) ([¹⁸F]FAHA), PET imaging is a powerful non-invasive technique to visualize and quantify the distribution of the compound and its binding to HDACs in living subjects. nih.gov This is particularly useful for assessing whether the drug reaches its target in the body. snmjournals.orgresearchgate.net

Challenges in Bioanalysis:

The analysis of small molecules in biological matrices presents several challenges that necessitate advanced analytical platforms:

| Challenge | Solution |

| Low Concentrations | Highly sensitive mass spectrometers and optimized sample preparation techniques. |

| Matrix Effects | Advanced chromatographic techniques to separate the analyte from interfering components of the biological matrix. |

| Metabolite Identification | Use of high-resolution mass spectrometry and NMR to elucidate the structures of metabolites. |

| High Throughput | Automation of sample preparation and analysis pipelines. |

Isotopic Labeling and Tracer Techniques for Biosynthetic and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate reaction mechanisms. wikipedia.org In this technique, one or more atoms in the molecule are replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes. mdpi.comslideshare.net

For a synthetic compound like FAHA, biosynthetic studies are not directly applicable. However, isotopic labeling is invaluable for mechanistic studies of its interaction with its target enzyme.

Applications of Isotopic Labeling in Enzyme Inhibitor Research:

Kinetic Isotope Effects (KIEs): By placing an isotope at a position involved in the enzyme-inhibitor interaction, one can measure the effect of the heavier isotope on the rate of binding or the catalytic step. A significant KIE can provide evidence for the transition state of the reaction and the mechanism of inhibition. mdpi.com

NMR Studies: Incorporating ¹³C or ¹⁵N labels into an inhibitor can facilitate NMR studies of the inhibitor bound to its target enzyme. This can provide detailed information about the binding mode and the conformational changes that occur upon binding.

Mass Spectrometry-Based Metabolite Tracking: A stable isotope-labeled version of FAHA could be administered to an animal model. Subsequent analysis of biological samples by mass spectrometry would allow for the unambiguous identification of all metabolites derived from the compound, as they would carry the isotopic label.

Commonly Used Isotopes in Drug Metabolism Studies:

| Isotope | Properties and Uses |

| Deuterium (²H) | Stable isotope of hydrogen. Used to study metabolic pathways and can sometimes be used to slow down metabolism at a specific site (the "deuterium effect"). |

| Carbon-13 (¹³C) | Stable isotope of carbon. Used in NMR and MS to trace the carbon skeleton of a molecule through metabolic pathways. |

| Nitrogen-15 (¹⁵N) | Stable isotope of nitrogen. Useful for tracing the fate of nitrogen-containing compounds. |

| Fluorine-18 (¹⁸F) | A positron-emitting radionuclide used in PET imaging, as is the case with [¹⁸F]FAHA. nih.gov |

Integration of Synthetic Biology and Metabolic Engineering for Chemical Compound Production

While FAHA is a synthetic compound, the principles of synthetic biology and metabolic engineering are highly relevant for the production of many small molecule enzyme inhibitors, particularly those derived from natural products. nih.govacs.org These fields aim to engineer microorganisms to produce valuable chemicals in a sustainable and cost-effective manner. frontiersin.orgnih.govresearchgate.net

Should a natural product analog of FAHA be discovered, or if a precursor to FAHA could be produced biologically, these techniques would be invaluable.

Key Strategies in Synthetic Biology and Metabolic Engineering:

Pathway Engineering: This involves introducing a set of genes into a host organism (like E. coli or yeast) that encode the enzymes for a specific metabolic pathway. nih.gov

Enzyme Engineering: The properties of enzymes in a pathway can be improved through directed evolution or rational design to increase their activity, stability, or specificity.

Host Engineering: The metabolism of the host organism can be modified to increase the availability of precursor molecules and to divert metabolic flux towards the desired product.

Biosensor Development: Genetically encoded biosensors can be designed to detect the concentration of a target molecule inside the cell. These can be used to screen for high-producing strains or to dynamically regulate gene expression.

The table below outlines how these strategies could be applied to the production of a hypothetical natural product inhibitor.

| Strategy | Application |

| Heterologous Pathway Introduction | The genes for the biosynthetic pathway of the inhibitor are cloned from the native producer and expressed in a more tractable host like E. coli. |

| Enzyme Optimization | The rate-limiting enzymes in the pathway are identified and engineered for higher catalytic efficiency. |

| Metabolic Network Remodeling | Competing metabolic pathways in the host are knocked out to increase the carbon flux towards the inhibitor's precursors. |

| Dynamic Regulation | Biosensors are used to control the expression of the pathway genes in response to the cellular state, optimizing production and minimizing metabolic burden. |

Future Directions and Interdisciplinary Investigations

Converging Omics Technologies with Chemical Compound Research

The integration of high-throughput "omics" technologies is a pivotal step in elucidating the biological effects of a novel compound like Fahia. This approach moves beyond traditional targeted assays to provide a holistic view of molecular and cellular responses. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can systematically investigate the mechanisms of action and potential therapeutic targets of new chemical entities. nih.govmdpi.comresearchgate.net

Genomics and Transcriptomics: These technologies would be employed to understand how Fahia interacts with genetic material and influences gene expression. For instance, transcriptome profiling could identify which messenger RNA (mRNA) molecules are up- or down-regulated in cells exposed to Fahia, revealing the cellular pathways it affects. mdpi.comfrontiersin.org This is crucial for identifying potential therapeutic effects or off-target activities.

Proteomics: Proteomics analyzes the entire protein complement of a cell or organism. Investigating changes in protein expression and post-translational modifications after treatment with Fahia can directly reveal its functional impact. mdpi.com This can help identify the specific protein targets the compound binds to, providing a clearer picture of its mechanism. mdpi.com

Metabolomics: By studying the global profile of metabolites, researchers can assess how Fahia alters cellular metabolism. frontiersin.org This is essential for understanding the compound's systemic effects and can provide insights into both efficacy and potential metabolic liabilities.

The convergence of these omics platforms creates a comprehensive, multi-layered dataset. nih.gov Advanced bioinformatics and statistical analysis are then used to integrate this data, helping to build predictive models of the compound's biological activity and identify potential biomarkers for its effects. nih.govfrontiersin.org

Illustrative Data: Hypothetical Omics Profile for Compound "Fahia"

| Omics Layer | Analytical Technique | Hypothetical Finding | Potential Implication |

| Transcriptomics | RNA-Sequencing | Upregulation of genes involved in apoptosis pathway. | Potential as an anti-cancer agent. |

| Proteomics | Mass Spectrometry | Increased expression of enzyme Cytochrome P450. | Indicates metabolic processing in the liver. |

| Metabolomics | NMR Spectroscopy | Decrease in intracellular glucose levels. | Suggests an impact on cellular energy metabolism. |

Environmental Fate and Transport Studies of the Chemical Compound

A critical aspect of modern chemical research is understanding a compound's lifecycle and its potential impact on the environment. Environmental fate and transport studies are designed to determine what happens to a chemical when it is released into the environment, how it moves through different environmental compartments (air, water, soil), and how long it persists. epa.govnih.gov Such an evaluation for Fahia would be essential before any large-scale application could be considered.

The key parameters investigated in these studies include:

Degradation: The breakdown of the compound over time through biological (biodegradation) and non-biological (e.g., hydrolysis, photolysis) processes. cdc.gov The half-life of Fahia in various media would be a key metric.

Sorption: The tendency of the compound to attach to soil or sediment particles. This is often quantified by the soil sorption coefficient (Koc), which influences the compound's mobility and bioavailability.

Volatility: The likelihood of the compound to vaporize into the atmosphere, determined by its vapor pressure and Henry's Law Constant. epa.gov

Bioconcentration: The potential for the compound to accumulate in living organisms, which is crucial for assessing ecological risk.

These studies combine laboratory experiments with environmental modeling to predict the distribution and persistence of Fahia. researchgate.net The results are vital for conducting a comprehensive risk assessment and ensuring that the compound does not pose a significant threat to ecosystems or human health through environmental exposure. epa.gov

Illustrative Data: Key Parameters for Environmental Fate Assessment of "Fahia"

| Parameter | Description | Hypothetical Value | Interpretation |

| Water Solubility | The maximum amount of the compound that can dissolve in water. | 150 mg/L | Moderately soluble; potential for transport in surface water. |

| Vapor Pressure | The pressure exerted by the vapor of the compound in equilibrium with its solid or liquid form. | 1.2 x 10⁻⁶ Pa | Low volatility; unlikely to be a significant air pollutant. |

| Soil Sorption (Koc) | The ratio of the compound adsorbed per unit of organic carbon in the soil to the concentration in solution. | 2500 L/kg | High sorption; likely to be immobile in most soils. |

| Aerobic Biodegradation Half-Life | The time it takes for half of the compound to break down in the presence of oxygen. | 90 days | Moderately persistent in the environment. |

Collaborative and Cross-Disciplinary Research Initiatives

The complexity of modern chemical and pharmaceutical research necessitates a collaborative approach. acs.org Advancing the study of a novel compound like Fahia from a laboratory curiosity to a viable product requires the integration of expertise from numerous scientific disciplines. parabolicdrugs.comresearchgate.net Effective cross-disciplinary teams can significantly accelerate the research and development process by combining diverse perspectives and technical skills. parabolicdrugs.commedium.com

Key collaborations would include:

Chemists and Biologists: Synthetic chemists who create and modify the Fahia molecule would work alongside biologists and pharmacologists to test its activity and understand its mechanism of action. medium.com

Computational Scientists: Experts in data science and computational chemistry can develop predictive models for Fahia's properties, screen virtual libraries for more potent analogs, and analyze large omics datasets. ijcrt.orgnih.gov

Environmental Scientists: To conduct the fate and transport studies outlined above, collaboration with environmental chemists and toxicologists is essential.

Academic-Industry Partnerships: Collaborations between academic labs, which often excel at fundamental discovery, and industry partners, which have expertise in drug development and navigating regulatory processes, are a key driver of innovation. acs.org

These collaborations foster an environment where challenges can be addressed more effectively. For example, a biologist might identify a promising biological pathway, a chemist can assess if a molecule targeting it is synthesizable, and a data scientist can mine existing data for hidden connections. medium.com Such an integrated feedback loop shortens timelines and reduces wasted effort. medium.com

Emerging Challenges and Opportunities in the Field of Chemical Compound Research

The field of chemical research is constantly evolving, presenting both new challenges and exciting opportunities that would shape the future study of a compound like Fahia.

Emerging Challenges:

Navigating Vast Chemical Space: The sheer number of possible chemical structures is immense. A primary challenge is the efficient exploration of this space to identify novel compounds and optimize their properties.

Increasing Complexity of Biological Targets: As research progresses, the biological targets for new therapeutics are becoming more complex, requiring highly specific and sophisticated molecules.

Data Overload: The use of high-throughput screening and omics technologies generates massive datasets. A significant challenge lies in developing robust computational methods to analyze and interpret this "big data" effectively. nih.gov

Sustainability and Green Chemistry: There is a growing need to develop synthetic processes that are environmentally benign, reducing waste and the use of hazardous materials. ijcrt.org

Emerging Opportunities:

Artificial Intelligence and Machine Learning: AI is transforming chemical research by enabling faster prediction of molecular properties, optimizing synthetic routes, and identifying potential drug candidates from large datasets with greater accuracy than traditional methods. researchgate.net

New Synthetic Methodologies: Advances in chemical synthesis, such as flow chemistry and biocatalysis, offer more efficient, scalable, and sustainable ways to produce novel compounds.

Open Innovation and Data Sharing: A trend towards more open collaboration, including pre-competitive partnerships between pharmaceutical companies and the sharing of large datasets, is accelerating the pace of discovery. nih.gov

Personalized Medicine: The ultimate goal for many new therapeutic compounds is their use in personalized medicine. Integrating research on a compound like Fahia with genomic data from patients could lead to treatments tailored to an individual's specific genetic makeup.

The journey of a novel compound like Fahia is emblematic of the broader trends in chemical sciences—a move towards more integrated, data-rich, and collaborative research to tackle complex scientific challenges. ijcrt.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.